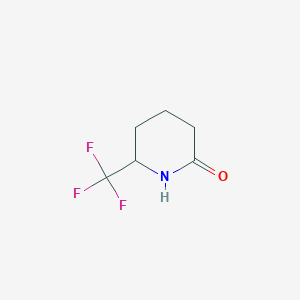

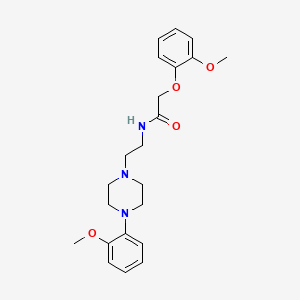

![molecular formula C25H22ClNO4S B3017216 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one CAS No. 866810-40-4](/img/structure/B3017216.png)

3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one" is a heterocyclic derivative that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by their quinoline core, which is modified with different substituents that can alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, involves a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. This process is catalyzed by fac-Ir(ppy)3 at room temperature, leading to the formation of the desired products in good to excellent yields . Similarly, the synthesis of a novel quinolinone derivative was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . These methods highlight the versatility of reactions involving quinoline derivatives and their potential for generating a wide range of compounds with varying substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively studied using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, computational methods like density functional theory (DFT) can be employed to predict and analyze the molecular geometry, electronic properties, and vibrational frequencies, which often show good agreement with experimental data . These studies are crucial for understanding the conformational stability and reactivity of the molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, nitroquinolines react with the carbanion of chloromethyl phenyl sulfone to give products of substitution at specific positions on the quinoline ring. The regioselectivity of these reactions is influenced by the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the substrate . Such reactions are essential for functionalizing the quinoline core and introducing sulfonyl groups, which can significantly impact the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a sulfonyl group can enhance the compound's ability to act as a fluorescence derivatization reagent for amines and alcohols in liquid chromatography, as demonstrated by 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride . These properties are critical for the application of quinoline derivatives in analytical chemistry and potentially in the development of new fluorescent materials.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound under discussion is a quinoline derivative, which is part of a broader class of heterocyclic compounds. Research has explored various quinoline derivatives and their synthesis, highlighting the diverse chemical properties and potential applications of these molecules. For example, Maślankiewicz (2000) discussed the synthesis and structural properties of similar quinoline sulfides, emphasizing the role of specific functional groups in determining chemical behavior (Maślankiewicz, 2000).

Catalytic and Inhibitory Properties

Quinoline derivatives have been studied for their catalytic and inhibitory properties in various biochemical processes. For instance, a study by Shan et al. (2002) on methyloxorhenium(V) complexes with quinoline ligands demonstrated their potential in catalysis, particularly in sulfoxidation reactions (Shan, Ellern, & Espenson, 2002). Similarly, Lee et al. (2011) explored the antiproliferative activity of quinoline derivatives, suggesting their use as potent inhibitors in cancer research (Lee et al., 2011).

Photoluminescence and Material Science Applications

The study of quinoline derivatives in the field of material science, particularly regarding their photoluminescent properties, is another significant area of research. Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes based on hydroxyquinoline, demonstrating their potential as luminescent materials (Tan et al., 2018).

Antibacterial and Antitumor Properties

The antibacterial and antitumor properties of quinoline derivatives have been a focus of pharmaceutical research. For example, Sirisoma et al. (2009) discovered a quinoline derivative as a potent apoptosis inducer and an efficacious anticancer agent, highlighting its potential in cancer therapy (Sirisoma et al., 2009). In another study, Hashimoto et al. (2007) reported the synthesis of a quinolone derivative with broad-spectrum antibacterial activity, effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4S/c1-16-4-5-17(2)18(12-16)14-27-15-24(32(29,30)21-9-6-19(26)7-10-21)25(28)22-13-20(31-3)8-11-23(22)27/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPYNUZIZJRKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

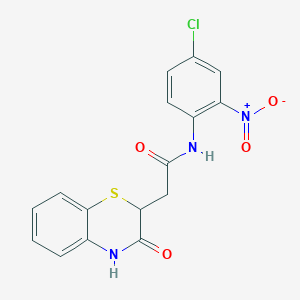

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

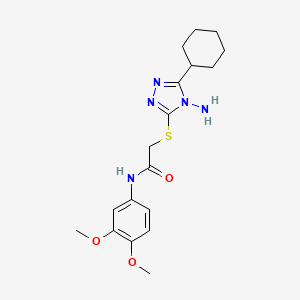

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

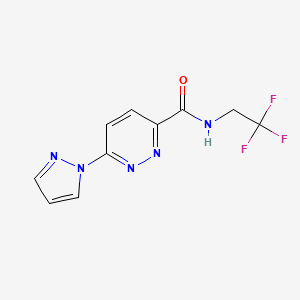

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)